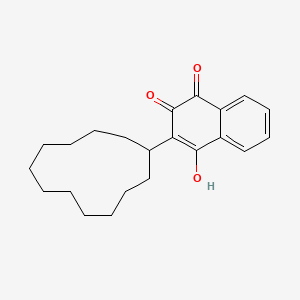![molecular formula C19H15NO2S B14446473 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-99-3](/img/structure/B14446473.png)
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound features a propylsulfanyl group attached to the phenoxazine core, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. This reaction yields 6-chlorobenzo[a]phenoxazin-5-one, which can then undergo further functionalization to introduce the propylsulfanyl group. The Buchwald-Hartwig amination reaction is often employed for this purpose, using palladium catalysts and appropriate ligands in a solvent mixture of dimethylformamide and toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfanyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6-Anilinobenzo[a]phenoxazin-5-one
- 6-Phenylbenzo[a]phenoxazin-5-one
Uniqueness
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the propylsulfanyl group, which can significantly alter its chemical and biological properties compared to other phenoxazine derivatives. This modification can enhance its solubility, stability, and binding affinity towards specific molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
78489-99-3 |
|---|---|
Fórmula molecular |
C19H15NO2S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-propylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-2-11-23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-10H,2,11H2,1H3 |
Clave InChI |
SPPIIZUBZZRJLR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


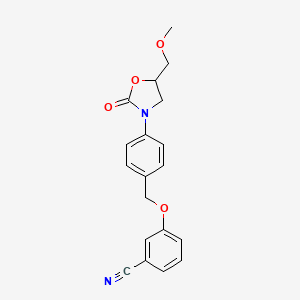

![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
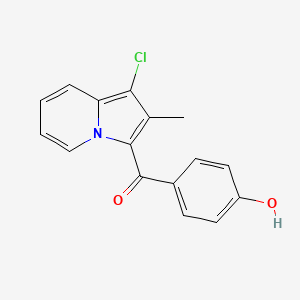
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)

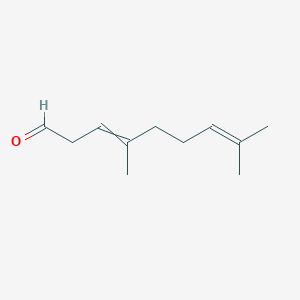
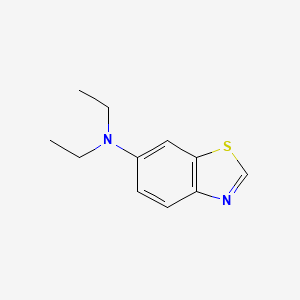
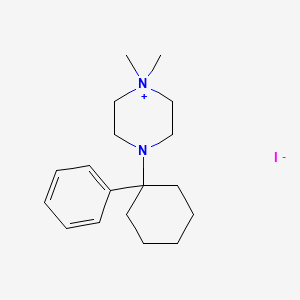

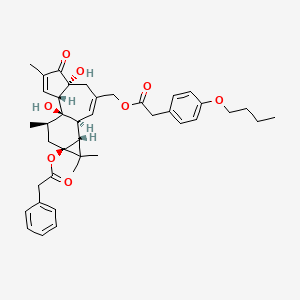
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

